molecular formula C12H19NO5 B172624 diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1212286-70-8

diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B172624
CAS No.: 1212286-70-8
M. Wt: 257.28 g/mol
InChI Key: XYLRDISIBZDXIN-UHFFFAOYSA-N
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Description

diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino groups followed by cyclization reactions to form the bicyclic structure. Specific reagents and catalysts are used to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: shares similarities with other bicyclic compounds such as norbornane derivatives and oxabicycloheptane derivatives.

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity

Properties

IUPAC Name

(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-9-7-5-4-6(17-7)8(9)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-,7+,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLRDISIBZDXIN-XAVMHZPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@H]([C@H]1C(=O)O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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